REACTION_CXSMILES
|
CC([CH2:4][C:5]([CH3:7])=[O:6])C.[CH2:8]([CH:10]1[O:12][CH2:11]1)Cl.[C:13]12([C:23]3[CH:28]=[C:27]([C:29]45[CH2:38][CH:33]6[CH2:34][CH:35]([CH2:37][CH:31]([CH2:32]6)[CH2:30]4)[CH2:36]5)[C:26]([OH:39])=[CH:25][C:24]=3[OH:40])[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2.[OH-].[Na+]>C(Cl)(Cl)Cl.CS(C)=O>[C:29]12([C:27]3[CH:28]=[C:23]([C:13]45[CH2:20][CH:19]6[CH2:21][CH:15]([CH2:16][CH:17]([CH2:18]6)[CH2:22]4)[CH2:14]5)[C:24]([O:40][CH2:8][CH:10]4[O:12][CH2:11]4)=[CH:25][C:26]=3[O:39][CH2:4][CH:5]3[O:6][CH2:7]3)[CH2:36][CH:35]3[CH2:37][CH:31]([CH2:32][CH:33]([CH2:34]3)[CH2:38]1)[CH2:30]2 |f:3.4|
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Name
|
|
Quantity
|
57 mL
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Type
|
reactant
|
Smiles
|
CC(C)CC(=O)C
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Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
157 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
4,6-bis(1-adamantyl)-1,3-dihydroxybenzene
|
Quantity
|
52.01 g
|
Type
|
reactant
|
Smiles
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C12(CC3CC(CC(C1)C3)C2)C2=C(C=C(C(=C2)C23CC1CC(CC(C2)C1)C3)O)O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
45 °C
|
Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL four-necked flask equipped with a reflux condenser, a stirrer
|
Type
|
WAIT
|
Details
|
the flask was replaced with nitrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the solution was further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
After washing with 500 mL of water
|
Type
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ADDITION
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Details
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an aqueous 0.1 mol/L HCl solution was added to the mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
After further washing with water until the aqueous phase
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
dried until the weight
|
Type
|
CUSTOM
|
Details
|
became constant in a reduced pressure drier at 100° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=C(C=C(C(=C2)C23CC1CC(CC(C2)C1)C3)OCC3CO3)OCC3CO3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |